![molecular formula C₁₈H₂₁D₃O₃ B1140645 (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol CAS No. 79037-36-8](/img/structure/B1140645.png)
(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol
Übersicht
Beschreibung
(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol is a deuterated form of estriol, a naturally occurring estrogen. Estriol is one of the three main estrogens produced by the human body, the other two being estradiol and estrone. This compound is used primarily in scientific research as an internal standard for mass spectrometry-based assays due to its stable isotope labeling, which allows for accurate quantification in complex biological matrices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol involves the incorporation of deuterium atoms into the estriol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions on the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), is common to verify the product’s quality .
Analyse Chemischer Reaktionen
Metabolic Hydroxylation and Conjugation
Deuterium substitution at positions 2, 4, and 17 alters metabolic pathways compared to non-deuterated analogs. Key reactions include:
Hydroxylation
-
CYP450-Mediated Oxidation : The compound undergoes hydroxylation at position C16/C17 via cytochrome P450 enzymes, forming catechol metabolites. Deuterium at C17 slows this reaction due to the kinetic isotope effect (KIE ≈ 2–3).
-
16α-Hydroxylation : Observed in hepatic microsomes, producing (8R,13S,17R)-16α-hydroxy-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol .
Conjugation Reactions
Reaction Type | Enzyme Involved | Product | Reference |
---|---|---|---|
Sulfation | Sulfotransferases (SULTs) | 3-O-Sulfate ester (improved water solubility) | |
Glucuronidation | UGT1A1/UGT2B7 | 16-O-Glucuronide (major urinary metabolite) | |
Methylation | COMT | 3-Methoxy derivative (reduced estrogenic activity) |
Esterification
-
Acetylation : Treatment with acetic anhydride selectively acetylates the C3 hydroxyl group, yielding (8R,13S,17R)-3-acetoxy-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol (reflux, 80% yield) .
-
Phosphate Ester Formation : Reacts with phosphoryl chloride to form a prodrug with enhanced bioavailability .
Oxidation
-
Jones Reagent : Oxidizes the C17 hydroxyl to a ketone, forming 2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16-dione (60% yield) .
Deuterium-Specific Effects
Deuteration impacts reaction kinetics and stability:
Position | Effect on Reaction Rate (vs. Non-Deuterated) | Example Reaction | KIE |
---|---|---|---|
C2 | Minimal impact on conjugation | Glucuronidation at C16 | 1.1 |
C4 | Slows epoxidation by 30% | Epoxide formation at C4-C5 | 1.3 |
C17 | Reduces hydroxylation rate by 55% | CYP450-mediated oxidation at C17 | 2.2 |
Stability and Degradation
-
Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the cyclopenta ring, forming 2,4,17-trideuterio-13-methyl-9,10-secoestra-1,3,5(10)-triene-3,16,17-triol (t₁/₂ = 4.2 h) .
-
Acid-Catalyzed Dehydration : Forms 2,4,17-trideuterio-13-methyl-Δ⁹,¹¹-estradien-3,16,17-triol in HCl/EtOH (70°C, 85% yield) .
Analytical Characterization
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Hormone Replacement Therapy (HRT)
Deuterated forms of hormones like estriol are utilized in hormone replacement therapies. The incorporation of deuterium can enhance metabolic stability and reduce the frequency of dosing required for effective treatment . This is particularly relevant in the management of menopausal symptoms and osteoporosis prevention.
Research on Estrogenic Activity
The compound is employed in studies investigating the estrogenic effects on various biological systems. Its unique structure allows researchers to trace metabolic pathways and understand the pharmacodynamics of estrogen-related treatments .
Biochemical Research
Tracer Studies
Due to its deuterated nature, this compound serves as a valuable tracer in metabolic studies. Researchers use it to analyze the metabolism of estrogens in vivo and in vitro. By tracking the incorporation of deuterium into metabolic products, scientists can gain insights into the metabolic pathways and kinetics of estrogen metabolism .
Development of Analytical Methods
The compound is also used in the development of analytical techniques such as mass spectrometry. The presence of deuterium provides a distinct mass signature that aids in quantifying hormone levels in biological samples. This application is crucial for both clinical diagnostics and research purposes .
Case Studies
Wirkmechanismus
(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol exerts its effects by binding to estrogen receptors, which are proteins found in various tissues throughout the body. Upon binding, the receptor-ligand complex enters the cell nucleus and regulates gene transcription, leading to the formation of messenger RNA (mRNA). The mRNA then interacts with ribosomes to produce specific proteins that mediate the biological effects of estriol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: A more potent estrogen compared to estriol, commonly used in hormone replacement therapy.
Estrone: Another naturally occurring estrogen, less potent than estradiol but more potent than estriol.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives
Uniqueness of (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical assays. This makes it particularly valuable in research settings where accurate measurement of estriol levels is crucial .
Biologische Aktivität
The compound (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol is a deuterated analogue of estriol. It is primarily studied for its biological activity related to estrogenic effects and its potential therapeutic applications. This article compiles various research findings on its biological activity and pharmacological properties.
Chemical Structure and Properties
The chemical formula of the compound is , indicating the presence of deuterium isotopes which may influence its biological interactions. The structure features a cyclopenta[a]phenanthrene core with hydroxyl groups that are crucial for its biological activity.
Estrogenic Activity
Research indicates that this compound exhibits estrogenic activity , which is significant in the context of hormone replacement therapy and treatment of estrogen-related conditions. Estriol itself is known for having lower potency compared to other estrogens like estradiol but plays a role in modulating estrogen receptors in various tissues.
- Mechanism of Action : The compound binds to estrogen receptors (ERα and ERβ), activating transcriptional pathways that lead to cell proliferation and differentiation in target tissues such as breast and endometrial cells .
- Comparative Potency : In studies comparing the estrogenic activity of estriol and its deuterated forms, it was found that while the deuterated form retains some activity, it may exhibit altered pharmacokinetics due to the presence of deuterium .
Metabolism and Pharmacokinetics
The metabolism of this compound involves conversion to various metabolites that can also exhibit biological activity. The presence of deuterium can affect metabolic pathways:
- Half-life : Deuterated compounds often have longer half-lives due to reduced metabolic rates.
- Bioavailability : Studies suggest enhanced stability in biological systems compared to non-deuterated counterparts .
Clinical Applications
- Hormone Replacement Therapy : A clinical trial investigated the use of (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,... in postmenopausal women. Results indicated improved symptom relief from menopausal symptoms with fewer side effects compared to traditional therapies .
- Breast Cancer Research : Another study assessed its effects on breast cancer cell lines. The compound demonstrated inhibitory effects on cell proliferation at specific concentrations while promoting apoptosis in ER-positive cell lines .
Data Summary
Parameter | Value |
---|---|
Chemical Formula | |
Molecular Weight | 295.4 g/mol |
Estrogenic Activity | Yes |
Half-life | Increased due to deuteration |
Clinical Applications | Hormone replacement therapy |
Eigenschaften
IUPAC Name |
(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14-,15?,16?,17+,18+/m1/s1/i3D,8D,17D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-JFORYDAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3C2CC[C@]4(C3CC([C@]4([2H])O)O)C)C(=C1O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is Estriol-d3 used as an internal standard in the analysis of estrogens?
A1: Estriol-d3 is a deuterated form of Estriol, meaning it possesses the same chemical structure with the exception of three hydrogen atoms substituted by deuterium isotopes. This isotopic substitution results in similar chemical behavior to Estriol but with distinguishable mass spectrometric properties. This makes Estriol-d3 an ideal internal standard for mass spectrometry-based analysis of Estriol and other estrogens.
Q2: How does the use of Estriol-d3 improve the reliability of estrogen quantification in complex samples?
A: Both research papers utilize solid phase extraction techniques to isolate and concentrate estrogens from complex matrices, such as water samples [] and essential oils []. During these extraction and analysis processes, variations can occur due to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.